molecular formula C22H28N2O3S B3579499 3-CYCLOPENTYL-1-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]PROPAN-1-ONE

3-CYCLOPENTYL-1-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]PROPAN-1-ONE

Cat. No.: B3579499
M. Wt: 400.5 g/mol
InChI Key: KHFVJVOGUDLFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CYCLOPENTYL-1-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]PROPAN-1-ONE is a complex organic compound that features a cyclopentyl group, a naphthalene-2-sulfonyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPENTYL-1-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]PROPAN-1-ONE typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and further cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPENTYL-1-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]PROPAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

3-CYCLOPENTYL-1-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]PROPAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-CYCLOPENTYL-1-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]PROPAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and sulfonyl-containing molecules. Examples are:

Uniqueness

3-CYCLOPENTYL-1-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]PROPAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-cyclopentyl-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c25-22(12-9-18-5-1-2-6-18)23-13-15-24(16-14-23)28(26,27)21-11-10-19-7-3-4-8-20(19)17-21/h3-4,7-8,10-11,17-18H,1-2,5-6,9,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFVJVOGUDLFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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